2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a butoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and an aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrimidine ring.
Attachment of the Butoxybenzoyl Group: The butoxybenzoyl group is attached via an acylation reaction, where the piperazine derivative reacts with 4-butoxybenzoyl chloride under basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological disorders.
Pharmacology: Investigation of its effects on various biological pathways and receptors.
Biochemistry: Study of its interactions with enzymes and other proteins.
Industrial Chemistry: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H33N5O2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(4-butoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O2/c1-3-4-17-31-21-9-7-20(8-10-21)23(30)28-13-15-29(16-14-28)24-25-19(2)18-22(26-24)27-11-5-6-12-27/h7-10,18H,3-6,11-17H2,1-2H3 |
InChI Key |
HZKLPHTVHLYPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
Origin of Product |
United States |
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